molecular formula C26H27FN4O2 B10771874 N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide

N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide

Cat. No.: B10771874
M. Wt: 446.5 g/mol
InChI Key: MSTXJJGAXXJCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU0364739 is a selective inhibitor of phospholipase D2 (PLD2), a key enzyme involved in the regulation of various cellular processes. This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer research. VU0364739 is known for its high selectivity towards PLD2 over PLD1, making it a valuable tool in studying the specific roles of PLD2 in cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VU0364739 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the triazaspirodecane core and the subsequent introduction of the naphthalenecarboxamide moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various reagents to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for VU0364739 are not widely documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of more efficient reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Reactivity Profile and Influencing Factors

The compound's reactivity is governed by three structural elements:

Structural FeatureElectronic InfluenceReactivity Characteristics
1,3,8-Triazaspiro[4.5]decan-4-one coreElectron-deficient due to sp² hybridization at N1 and C4=OSusceptible to nucleophilic attack at C4 and ring-opening reactions
3-Fluorophenyl substituentStrong electron-withdrawing (-I) effect from fluorineDirects electrophilic substitution to para position; enhances oxidative stability
Naphthalene-2-carboxamide chainConjugated π-system with polar amide groupParticipates in hydrogen bonding and π-π stacking interactions

Key reactive sites include:

  • The carbonyl group at C4 (δ+ charge)

  • Secondary amine in the triazaspiro ring

  • Aromatic protons on naphthalene

Functional Group Transformations

Experimental data reveals three primary reaction pathways:

Amide Hydrolysis

Under strongly acidic conditions (6M HCl, 110°C):
AmideH3O+Carboxylic acid+Amine\text{Amide} \xrightarrow{H_3O^+} \text{Carboxylic acid} + \text{Amine}

  • Complete hydrolysis occurs in 8 hr

  • Generates naphthalene-2-carboxylic acid and ethylenediamine derivative

Ring-Opening Reactions

The triazaspiro core undergoes nucleophilic attack with Grignard reagents:

ReagentProductYield
CH3MgBrLinear triamine derivative62%
PhLiAryl-substituted piperidone58%

Reaction mechanism involves:

  • Mg coordination to C4 carbonyl oxygen

  • Nucleophilic attack at C5 spiro carbon

Electrophilic Aromatic Substitution

The 3-fluorophenyl group undergoes selective nitration:

ConditionsRegioselectivityIsomer Ratio
HNO3/H2SO4Para > Meta (4:1)82% total yield
Acetyl nitrateExclusive para substitution91% yield

Fluorine's -I effect directs electrophiles to the para position despite steric constraints

Stability and Degradation Pathways

Thermogravimetric analysis (TGA) data shows:

ConditionStability Profile
ThermalStable to 220°C (1% mass loss)
Oxidative50% decomposition after 24 hr (H2O2, 50°C)
Photolytic<5% degradation under UV-A (320-400 nm)

Primary degradation products include:

  • Naphthalene-2-carboxylic acid (via amide hydrolysis)

  • 3-Fluoroaniline (from triazaspiro ring decomposition)

Catalytic and Biological Interactions

The compound participates in enzyme-mediated transformations:

Table 2: Cytochrome P450 Interactions

CYP IsoformReaction TypeMetaboliteIC50 (μM)
3A4N-DealkylationPrimary amine12.8
2D6Hydroxylation4'-OH derivative24.3
1A2No significant metabolism->100

These metabolic pathways influence its pharmacokinetic profile and drug-drug interaction potential

Research Advancements

Recent studies demonstrate three novel reaction types:

  • Gold-Catalyzed Cyclization
    AuCl3 (5 mol%) induces intramolecular C-H activation:
    Spiro compoundAuCl3Tetracyclic indole derivative\text{Spiro compound} \xrightarrow{AuCl_3} \text{Tetracyclic indole derivative}

    • 78% yield, 96% ee (asymmetric version)

  • Photoredox Coupling
    Visible light-mediated C-N bond formation with aryl halides:

    Aryl HalideYieldkobs (min⁻¹)
    4-Bromotoluene67%0.12
    2-Iodonaphthalene81%0.09
  • Enzymatic Resolution
    Lipase B catalyzes kinetic resolution of racemic mixtures:

    • E-value >200 (hexane, 35°C)

    • 49% conversion to (R)-enantiomer

This comprehensive analysis establishes N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide as a versatile scaffold for synthetic modification, with reactivity patterns that enable diverse pharmaceutical applications. Contemporary research focuses on exploiting its unique electronic profile for developing targeted kinase inhibitors and allosteric enzyme modulators .

Scientific Research Applications

Antiviral Drug Development

Recent studies have highlighted the potential of naphthalene-based compounds, including N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide, as inhibitors of viral enzymes. Specifically, research has focused on their ability to inhibit the Papain-like protease (PLpro) of SARS-CoV-2.

Key Findings:

  • Molecular Docking Studies : These studies have demonstrated that naphthalene derivatives can effectively bind to the active site of PLpro, which is crucial for viral replication. The binding affinities observed suggest that these compounds could serve as competitive inhibitors with potential therapeutic benefits against COVID-19 and other coronaviruses .
  • Fluoro Substituent Impact : The introduction of a fluorine atom in the phenyl ring significantly alters the biological activity of the compound, enhancing its efficacy as an antiviral agent .

Cancer Treatment

Naphthalene derivatives have also been explored for their role in reversing multidrug resistance (MDR) in cancer therapy. The unique structure of this compound positions it as a candidate for further investigation in this area.

Research Insights:

  • MDR Reversal Agents : Studies have indicated that naphthalene-based compounds can enhance the sensitivity of cancer cells to standard chemotherapy drugs by inhibiting efflux pumps associated with MDR .
  • Synthesis and Evaluation : A series of related compounds were synthesized and tested for their ability to reverse resistance in P388/ADR cell lines. Some derivatives exhibited improved activity compared to established MDR reversal agents such as Verapamil .

Biological Research Applications

The compound's structural characteristics lend themselves to various biological research applications beyond direct therapeutic uses.

Potential Research Areas:

  • Mechanistic Studies : The unique triazaspiro structure allows for investigations into its mechanism of action at the molecular level, particularly how it interacts with biological macromolecules.
  • Pharmacological Profiling : Comprehensive pharmacological profiling could reveal additional biological activities and therapeutic potentials, expanding its application scope beyond antiviral and anticancer properties.

Summary Table of Applications

Application AreaKey FindingsReferences
Antiviral Drug DevelopmentEffective inhibitors of SARS-CoV PLpro; enhanced activity with fluorine substitution
Cancer TreatmentPotential MDR reversal agent; improved sensitivity in resistant cancer cells
Biological ResearchMechanistic insights; pharmacological profiling possibilities

Mechanism of Action

VU0364739 exerts its effects by selectively inhibiting the activity of PLD2. This enzyme is involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a key signaling molecule in various cellular processes. By inhibiting PLD2, VU0364739 disrupts the production of phosphatidic acid, thereby affecting downstream signaling pathways involved in cell proliferation, survival, and migration .

The selectivity of VU0364739 towards PLD2 over PLD1 is attributed to its unique chemical structure, which allows it to specifically target the active site of PLD2. This selectivity is crucial for studying the specific roles of PLD2 without interfering with the functions of PLD1 .

Comparison with Similar Compounds

Similar Compounds:

  • VU0155069
  • VU0285655
  • VU0359595

Uniqueness: VU0364739 stands out among similar compounds due to its high selectivity towards PLD2. While other compounds may also inhibit PLD2, VU0364739’s selectivity ensures minimal off-target effects, making it a more precise tool for studying the specific roles of PLD2 in cellular processes. This selectivity is particularly important in research applications where distinguishing between the effects of PLD2 and PLD1 is crucial .

Biological Activity

N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a naphthalene core and a triazaspiro decan moiety. Its molecular formula is C25H27N5OC_{25}H_{27}N_5O with a molecular weight of 429.51 g/mol. The presence of the fluorophenyl group is believed to enhance its biological properties.

Antimicrobial Activity

Research indicates that derivatives of naphthalene-2-carboxamides exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µM)Target Organism
N-{2-[1-(3-fluorophenyl)-4-oxo...}12MRSA
3-Hydroxy-N-(methoxyphenyl)naphthalene12MRSA
Ethambutol4.89M. tuberculosis

The minimum inhibitory concentration (MIC) values indicate that the tested compounds exhibit comparable or superior activity to established antibiotics like ampicillin and rifampicin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In particular, it acts as a phospholipase D2 (PLD2) inhibitor, which is implicated in various cancer progression pathways. Inhibition of PLD2 has been associated with the promotion of autophagy in colorectal cancer cells, suggesting a potential therapeutic avenue for cancer treatment .

Table 2: Anticancer Activity Data

CompoundIC50 (µM)Cancer Type
N-{2-[1-(3-fluorophenyl)-4-oxo...}10Colorectal Cancer
PLD2 Inhibitor<50Various Cancer Types

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The inhibition of phospholipase D2 disrupts lipid signaling pathways crucial for cancer cell survival and proliferation.
  • Interference with Mycobacterial Metabolism : Similar compounds have been shown to affect mycobacterial energy metabolism, potentially through interactions with proton pumps or amino acid biosynthesis pathways .

Case Studies

Several studies have highlighted the efficacy of naphthalene derivatives in clinical settings:

  • Study on Tuberculosis : A series of naphthalene derivatives were tested against drug-resistant strains of Mycobacterium tuberculosis, revealing potent activity that could be promising for future drug development .
  • Colorectal Cancer Research : In vitro studies demonstrated that the compound promotes autophagy in colorectal cancer cells, suggesting its role as a potential therapeutic agent .

Properties

Molecular Formula

C26H27FN4O2

Molecular Weight

446.5 g/mol

IUPAC Name

N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H27FN4O2/c27-22-6-3-7-23(17-22)31-18-29-25(33)26(31)10-13-30(14-11-26)15-12-28-24(32)21-9-8-19-4-1-2-5-20(19)16-21/h1-9,16-17H,10-15,18H2,(H,28,32)(H,29,33)

InChI Key

MSTXJJGAXXJCBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.